molecular formula C14H9N3O3 B2977194 5-[(quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 927625-57-8

5-[(quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2977194
CAS No.: 927625-57-8
M. Wt: 267.244
InChI Key: MEQPNNPTOUQOEZ-UHFFFAOYSA-N
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Description

5-[(Quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione ( 927625-57-8) is a chemical compound with the molecular formula C 14 H 9 N 3 O 3 and a molecular weight of 267.24 g/mol . This high-purity material is designed for use in scientific research and development. As a derivative of the 1,3-diazinane-2,4,6-trione (barbituric acid) scaffold functionalized with a quinoline group, this compound is of significant interest in various research fields. Its molecular structure, featuring multiple hydrogen bond donors and acceptors, makes it a valuable building block in organic synthesis and materials science research . Compounds within this structural family are frequently investigated for their potential application in the synthesis of novel coordination polymers and Metal-Organic Frameworks (MOFs), as suggested by its use in related scientific literature . Researchers also explore such molecules for their potential biological activities in medicinal chemistry campaigns. Handling Note: The predicted density of this compound is 1.459 g/cm 3 at 20 °C . Important Notice: This product is intended for laboratory research use only. It is not intended for human consumption, diagnostic use, or therapeutic applications of any kind.

Properties

IUPAC Name

5-(quinolin-4-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-12-10(13(19)17-14(20)16-12)7-8-5-6-15-11-4-2-1-3-9(8)11/h1-7H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQPNNPTOUQOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of quinoline-4-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The compound can be reduced to form the corresponding dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

  • Cytotoxicity: VA33 outperforms other analogs in glioblastoma models, likely due to the electron-deficient anthraquinone group, which facilitates redox cycling and oxidative stress in cancer cells .
  • Solubility: The unsubstituted quinolin-4-yl derivative may face solubility challenges compared to sulfonated or carboxylated analogs, though this requires experimental validation.

Mechanistic and Functional Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: Anthraquinone (VA33) and quinoline substituents are electron-withdrawing, enhancing electrophilicity and reactivity toward nucleophilic sites in proteins or DNA. Methoxy groups () are electron-donating, possibly altering binding kinetics.
  • Steric Effects : Bulky substituents like bis(3-methylphenyl) groups () may hinder binding to compact active sites but improve selectivity by avoiding off-target interactions.

Biological Activity

5-[(quinolin-4-yl)methylidene]-1,3-diazinane-2,4,6-trione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of quinoline derivatives with diazinane triones. The structural characterization is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antioxidant Activity

Research indicates that derivatives of diazinane triones exhibit varying degrees of antioxidant activity. For instance, a related compound demonstrated significant inhibition of xanthine oxidase (XO), an enzyme linked to oxidative stress. Specifically, one derivative showed 60% inhibitory activity at a concentration of 30 µM .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds similar to this compound has been evaluated through various assays. In particular:

  • Carrageenan-induced paw edema test : This test assesses the anti-inflammatory effects by measuring paw swelling in rodents. Compounds derived from this scaffold have shown promising results comparable to established anti-inflammatory drugs like Indomethacin and Diclofenac .
  • Cytokine inhibition : Some derivatives have been reported to significantly inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of NF-kB pathways .

Anticancer Activity

In vitro studies using the MCF-7 breast cancer cell line revealed that certain derivatives did not exhibit significant cytotoxic effects. However, the structure-activity relationship (SAR) suggests that modifications could enhance their anticancer efficacy .

Case Studies and Research Findings

A selection of studies highlights the biological activity associated with the compound:

  • Study on Xanthine Oxidase Inhibition :
    • Objective : To evaluate XO inhibition.
    • Findings : A derivative exhibited notable inhibition (60% at 30 µM), indicating potential for managing conditions related to oxidative stress .
  • Anti-inflammatory Evaluation :
    • Methodology : Carrageenan-induced paw edema test.
    • Results : Certain compounds showed significant reductions in edema compared to control groups treated with standard anti-inflammatory medications .
  • Cytotoxicity Assessment :
    • Cell Line : MCF-7 (breast cancer).
    • Outcome : The tested derivatives showed limited cytotoxic effects; however, further modifications could lead to more potent anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
Antioxidant5-methylene(thio)ureas60% XO inhibition at 30 µM
Anti-inflammatoryVarious diazinane derivativesSignificant reduction in edema
CytotoxicityMCF-7 cell lineLimited effects

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